1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

描述

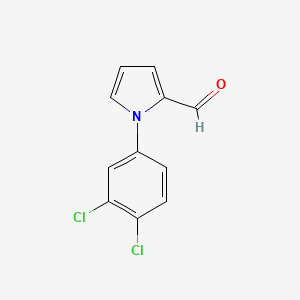

1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde is a heteroaromatic aldehyde featuring a pyrrole ring substituted at the 2-position with a carbaldehyde group and at the 1-position with a 3,4-dichlorophenyl moiety. Its molecular formula is C₁₁H₇Cl₂NO, with a molecular weight of 240.09 g/mol. The compound’s structure combines electron-withdrawing chlorine atoms and an aldehyde group, rendering it reactive in condensation and nucleophilic addition reactions, particularly in synthesizing heterocyclic derivatives like pyrazoles or imines .

属性

IUPAC Name |

1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-10-4-3-8(6-11(10)13)14-5-1-2-9(14)7-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXSTXAGACLSFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405849 | |

| Record name | 1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169036-52-6 | |

| Record name | 1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Condensation of Pyrrole-2-carbaldehyde with 3,4-Dichlorophenyl Precursors

One approach involves the reaction of 1H-pyrrole-2-carbaldehyde with 3,4-dichlorophenyl-containing reagents such as 3,4-dichlorophenylacetonitrile or 3,4-dichlorophenyl amine derivatives under conditions that promote substitution at the pyrrole nitrogen.

For example, a general procedure reported for related compounds involves reacting 1H-pyrrole-2-carbaldehyde with 3,4-dichlorophenylacetonitrile in ethanol, sometimes with catalytic bases like piperidine, under reflux conditions to afford the desired substituted pyrrole aldehyde in moderate yields (~70%).

Another method uses 3,4-dichlorophenyl amine and benzoin in dry benzene at elevated temperatures, followed by addition of malononitrile and catalytic pyridine to form pyrrole derivatives, which can be further manipulated to yield the target aldehyde.

Vilsmeier–Haack Formylation of N-(3,4-Dichlorophenyl)pyrrole

A widely used method for preparing pyrrole-2-carbaldehydes is the Vilsmeier–Haack reaction, which involves formylation of pyrrole rings using a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent such as oxalyl chloride or phosphorus oxychloride (POCl3).

In the context of this compound, the synthesis can proceed by first preparing N-(3,4-dichlorophenyl)pyrrole via nucleophilic substitution or direct N-arylation of pyrrole, followed by treatment with the Vilsmeier reagent to introduce the aldehyde group at the 2-position.

The Vilsmeier reagent is prepared by adding oxalyl chloride to DMF at low temperature (0 °C), stirring to form the reactive intermediate, then adding the pyrrole derivative. The reaction is typically carried out in solvents like 1,2-dichloroethane under nitrogen atmosphere.

Multi-Component and One-Pot Synthesis Approaches

Recent advances have demonstrated efficient multi-component reactions for synthesizing N-arylpyrrole-3-carbaldehydes, which can be adapted for 2-carbaldehydes with appropriate substrates.

A proline-catalyzed Mannich reaction-cyclization sequence between succinaldehyde and in situ generated aryl imines, followed by oxidative aromatization, has been reported to yield N-arylpyrrole carbaldehydes under mild conditions.

Although this method is more commonly applied to pyrrole-3-carbaldehydes, the strategy highlights the potential for environmentally friendly, one-pot syntheses of substituted pyrrole aldehydes, including those with dichlorophenyl substituents.

Reaction Conditions and Yields

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation with phenylacetonitrile | 1H-pyrrole-2-carbaldehyde, 3,4-dichlorophenylacetonitrile, EtOH, piperidine, reflux | ~70 | Moderate yield, requires purification |

| Vilsmeier–Haack formylation | Pyrrole or N-arylpyrrole, DMF, oxalyl chloride, 1,2-dichloroethane, 0 °C to RT | Variable (generally good) | Widely used for formylation at 2-position |

| Multi-component Mannich reaction | Succinaldehyde, aryl imines, proline catalyst, IBX oxidation | Not specified | Mild conditions, potential for scale-up |

Detailed Research Findings

The Vilsmeier–Haack reaction remains the most reliable and commonly employed method for introducing the aldehyde group at the 2-position of pyrrole rings, including N-substituted pyrroles with aryl groups such as 3,4-dichlorophenyl.

The condensation approach using 3,4-dichlorophenylacetonitrile allows direct formation of the N-substituted pyrrole aldehyde but may require longer reaction times and careful purification.

Multi-component reactions offer greener alternatives but may need further optimization for specific substitution patterns like 3,4-dichlorophenyl.

Stability and reactivity of the 3,4-dichlorophenyl substituent are generally compatible with these synthetic routes, although chlorinated aromatics require careful handling due to potential toxicity and environmental concerns.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation with phenylacetonitrile | 1H-pyrrole-2-carbaldehyde, 3,4-dichlorophenylacetonitrile | EtOH, piperidine, reflux | Direct N-substitution, moderate yield | Requires purification, longer reaction time |

| Vilsmeier–Haack formylation | Pyrrole or N-(3,4-dichlorophenyl)pyrrole | DMF, oxalyl chloride, 1,2-dichloroethane, 0 °C to RT | High regioselectivity, widely used | Requires handling of corrosive reagents |

| Multi-component Mannich reaction | Succinaldehyde, aryl imines | Proline catalyst, IBX oxidation | Mild, one-pot, environmentally friendly | Less explored for 2-carbaldehydes, optimization needed |

化学反应分析

1.1. Cyclocondensation Reactions

-

Enamino diketone cyclization : Pyrrole-2-carbaldehydes (Py-2-C) can form via cyclization of enamino diketones derived from alkylamines and glucose derivatives. For example, 3-deoxy-d-glucose reacts with amines to form dihydropyrroles, which dehydrate to yield Py-2-C derivatives . Adapting this method, 3,4-dichloroaniline could serve as the amine precursor.

-

Mannich reaction-cyclization : A one-pot sequential protocol for pyrrole-3-carbaldehydes involves proline-catalyzed Mannich reactions between succinaldehyde and imines, followed by IBX-mediated aromatization . Modifying the imine precursor (e.g., using 3,4-dichlorophenyl-imine) could theoretically shift the aldehyde to the 2-position.

1.2. Functionalization of Pyrrole Intermediates

-

Vilsmeier-Haack formylation : A common route to pyrrole-2-carbaldehydes involves formylation at the α-position using POCl₃ and DMF. For example, substituting the pyrrole core with a 3,4-dichlorophenyl group via nucleophilic aromatic substitution could yield the target compound.

Key Reactions of the Aldehyde Group

The aldehyde moiety in 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde participates in characteristic transformations:

2.1. Nucleophilic Additions

-

Schiff base formation : Reacts with primary amines to form imines, useful in constructing bioactive hybrids. For example:

Yields depend on solvent polarity and catalyst (e.g., acetic acid) .

2.2. Oxidation and Reduction

-

Oxidation to carboxylic acid : Using KMnO₄ or CrO₃ under acidic conditions converts the aldehyde to a carboxyl group.

-

Reduction to alcohol : NaBH₄ or LiAlH₄ reduces the aldehyde to a hydroxymethyl derivative .

2.3. Condensation Reactions

-

Aldol condensation : Base-catalyzed reaction with ketones or aldehydes forms α,β-unsaturated carbonyl compounds. For instance, condensation with acetophenone yields chalcone analogues .

Stability and Reactivity Considerations

-

Electron-withdrawing effects : The 3,4-dichlorophenyl group enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic attacks.

-

Aromatic substitution : The dichlorophenyl moiety directs electrophilic substitution to meta/para positions, though steric hindrance may limit reactivity.

Comparative Data from Analogous Compounds

科学研究应用

1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties .

作用机制

The mechanism of action of 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes .

相似化合物的比较

1-(2,3-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde (QA-2432) and 1-(2,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde (QA-2574)

- Structural Differences : These isomers differ in chlorine placement on the phenyl ring (2,3- vs. 2,4- vs. 3,4-dichloro). The 3,4-dichloro configuration in the target compound creates a vicinal dihalogenation, enhancing steric hindrance and electronic effects compared to meta-substituted analogs like 3,5-dichloro derivatives .

- Conversely, 2,4-dichloro substitution could increase solubility due to reduced symmetry and dipole interactions .

1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde

- Electronic Effects : The 3,5-dichloro substitution creates a para-directing electronic environment, contrasting with the ortho/para-directing effects of 3,4-dichloro. This difference may alter reactivity in electrophilic substitution or catalytic reactions .

Functional Group Variations

1-(3,4-Dichlorobenzyl)-1H-pyrrole-2-carbaldehyde (CAS 714278-18-9)

Pyrrolezanthine (5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)ethyl]-1H-pyrrole-2-carbaldehyde)

- Natural Analog : Isolated from Aconitum tanguticum, this compound replaces chlorine with hydroxyl and hydroxyphenylethyl groups. The polar substitutions likely increase water solubility but reduce reactivity toward electrophiles .

Derivatives with Extended Functionality

1-[4-Chloro-2-(2,3-dichlorobenzoyl)phenyl]-1H-pyrrol-2-carbaldehyde (CAS 937058-58-7)

- The extended π-system may enhance UV absorption, relevant in photochemical applications .

生物活性

1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive review of the biological activity associated with this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H8Cl2N

- Molecular Weight : 240.09 g/mol

- Structure : The compound features a pyrrole ring substituted with a 3,4-dichlorophenyl group and an aldehyde functional group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against a range of pathogens.

- Anticancer Activity : Notably, it has been identified as having cytotoxic effects on several cancer cell lines, particularly breast cancer (MCF-7) and skin cancer (A431) cell lines .

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Cellular Interaction : Its hydrophobic nature allows it to interact with specific protein pockets, influencing their functionality and leading to apoptosis in cancer cells .

Case Studies and Experimental Data

- Cytotoxicity Studies :

- A study evaluated the cytotoxic effects of various derivatives of 1H-pyrrole-2-carbaldehyde against multiple cancer cell lines. The results indicated that compounds bearing the 3,4-dichloro substitution exhibited significant growth inhibition in MCF-7 cells (GI50 = 0.56 mM) and A431 cells (GI50 = 2.8 mM) compared to control groups .

- Table 1 summarizes the cytotoxic effects observed in different cell lines:

| Compound | Cell Line | GI50 (mM) | Selectivity |

|---|---|---|---|

| 13 | MCF-7 | 0.56 | High |

| 10 | A431 | 2.8 | Moderate |

| Control | MCF-7 | >25 | N/A |

常见问题

Q. What are the recommended synthetic routes for 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting pyrrole-2-carbaldehyde derivatives with 3,4-dichlorophenyl precursors under alkaline conditions. For optimization:

- Catalyst Selection: Use KCO in polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Temperature Control: Maintain 80–100°C to balance reaction rate and byproduct formation .

- Purification: Column chromatography with ethyl acetate/hexane (3:7) improves purity (>95%) .

| Method | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| Nucleophilic Substitution | KCO/DMF | 85–90% | |

| Condensation | EtOH/HSO | 75–80% |

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy:

- H NMR: Look for aldehydic proton resonance at δ 9.8–10.2 ppm and pyrrole protons at δ 6.5–7.2 ppm. The 3,4-dichlorophenyl group shows aromatic protons as doublets (δ 7.3–7.6 ppm) .

- C NMR: The carbonyl carbon (C=O) appears at δ 190–195 ppm, and aromatic carbons at δ 120–140 ppm .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or compound purity. To address this:

- Standardize Assays: Use CLSI guidelines for antimicrobial testing (e.g., MIC/MBC protocols) .

- Control Purity: Validate via HPLC (≥98% purity) to exclude impurities affecting bioactivity .

- Dose-Response Curves: Calculate IC values using nonlinear regression (e.g., DPPH antioxidant assays) .

Example: A study reported conflicting IC values (25 vs. 50 μg/mL) due to varying DPPH concentrations; recalibration with fixed DPPH (0.004% w/v) resolved this .

Q. How can computational modeling predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde group reactivity) .

- Docking Studies: Simulate interactions with biological targets (e.g., CYP450 enzymes) using AutoDock Vina .

- Validate Experimentally: Compare predicted vs. observed reaction outcomes (e.g., regioselectivity in nucleophilic attacks) .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

Methodological Answer:

- Solvent Replacement: Use glycerol-based deep eutectic solvents (DES) instead of DMF, reducing toxicity and waste .

- Catalyst Recycling: Recover KCO via filtration and reuse for 3–5 cycles without yield loss .

- Microwave Assistance: Reduce reaction time (2 h → 30 min) and energy use .

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Solvent | DMF | Glycerol DES |

| Energy Consumption | High (80°C, 2 h) | Low (50°C, 0.5 h) |

| Yield | 85% | 82% (with recycling) |

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。